molecular formula C26H21BrN2O4S B295608 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

カタログ番号 B295608
分子量: 537.4 g/mol
InChIキー: XVRCKSYYNKFCHV-KQWNVCNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as BMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of thiazolo-benzimidazole derivatives, which have shown promising results in various biological assays.

作用機序

The mechanism of action of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and HDAC6, which are involved in cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One of the main advantages of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its high potency and selectivity for various biological targets. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to have low toxicity in animal studies. However, one of the limitations of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.

将来の方向性

There are several future directions for the research and development of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. Additionally, further studies are needed to elucidate the mechanism of action of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and its potential therapeutic applications in various diseases.

合成法

The synthesis of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation reaction of 2-aminobenzimidazole with 2-bromo-5-methoxybenzaldehyde and 3-phenoxypropyl bromide in the presence of potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at 80°C for 6 hours. The resulting product is purified by column chromatography to obtain 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one as a yellow solid with a high yield.

科学的研究の応用

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In neurodegenerative disorder research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

特性

分子式

C26H21BrN2O4S

分子量

537.4 g/mol

IUPAC名

(2Z)-2-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21BrN2O4S/c1-31-22-15-17(14-19(27)24(22)33-13-7-12-32-18-8-3-2-4-9-18)16-23-25(30)29-21-11-6-5-10-20(21)28-26(29)34-23/h2-6,8-11,14-16H,7,12-13H2,1H3/b23-16-

InChIキー

XVRCKSYYNKFCHV-KQWNVCNZSA-N

異性体SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

正規SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。